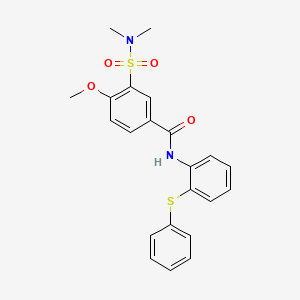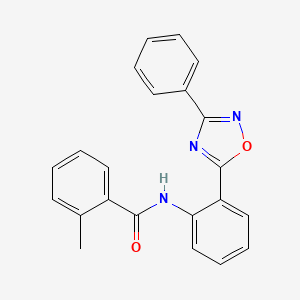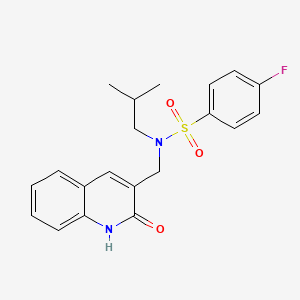
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 369.5 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not fully understood, but it is believed to act as a bidentate ligand by coordinating with the metal center and stabilizing the intermediate species during the reaction. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. However, studies have shown that N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not toxic to cells and has low cytotoxicity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is also readily available and relatively inexpensive. However, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its low solubility in water and its sensitivity to air and moisture, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of research is the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands for catalysis. Researchers can also explore the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the synthesis of new materials and the development of new antimicrobial agents. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. Finally, researchers can investigate the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the treatment of various diseases, including cancer and infectious diseases.
Conclusion
In conclusion, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a unique chemical compound that has gained significant attention in scientific research due to its applications in organic synthesis, catalysis, and material science. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density. Although there is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, it has low cytotoxicity and antimicrobial activity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling, but also has some limitations. There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, including the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands, the investigation of its potential in the treatment of various diseases, and the optimization of the synthesis method.
Synthesemethoden
The synthesis of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with pivaloyl chloride in the presence of a base such as pyridine. The reaction results in the formation of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide as a white crystalline solid with a yield of approximately 60%. The purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been extensively studied for its applications in organic synthesis, catalysis, and material science. In organic synthesis, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used as a ligand for various transition metals such as palladium, copper, and nickel, to catalyze a range of reactions including cross-coupling reactions, C-H activation, and carbonylation reactions. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been used as a co-catalyst in the polymerization of olefins and in the synthesis of polyesters and polycarbonates.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-15(12-13)17-22-18(25-23-17)14-8-10-16(11-9-14)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXRPRUKVXXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)






![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
